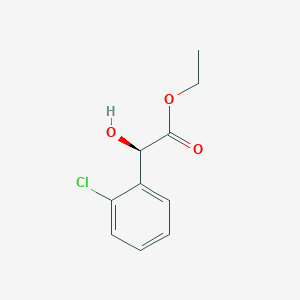

(R)-2-Chloromandelic Acid Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-2-Chloromandelic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This specific compound is a derivative of mandelic acid, where the hydroxyl group is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol.

準備方法

Synthetic Routes and Reaction Conditions

®-2-Chloromandelic Acid Ethyl Ester can be synthesized through the esterification of ®-2-Chloromandelic Acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-Chloromandelic Acid Ethyl Ester may involve continuous flow reactors to optimize the reaction conditions and yield. The use of solid acid catalysts such as sulfonic acid-functionalized materials can enhance the efficiency and selectivity of the esterification process .

化学反応の分析

Types of Reactions

®-2-Chloromandelic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Hydrolysis: ®-2-Chloromandelic Acid and ethanol.

Reduction: ®-2-Chloromandelic Alcohol.

Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Synthesis

(R)-2-Chloromandelic Acid Ethyl Ester is predominantly utilized as a chiral building block in the synthesis of several pharmaceutical compounds. Its optically active derivatives play a crucial role in producing drugs with enhanced efficacy and reduced side effects.

Synthesis of Clopidogrel

One of the most notable applications of this compound is in the synthesis of (S)-clopidogrel bisulfate, an antiplatelet medication used to prevent blood clots. The compound serves as a key intermediate, facilitating the production of the active pharmaceutical ingredient (API) through stereospecific hydrolysis processes using hydrolases or hydrolase-producing microorganisms .

Chiral Resolution Techniques

The resolution of racemic mixtures to obtain pure enantiomers is vital in pharmaceutical applications. Various methods have been developed to achieve this with this compound.

Enzymatic Resolution

Enzymatic methods using lipases have been established for the stereoselective hydrolysis of racemic 2-chloromandelic acid esters. This process yields optically active forms with high purity, making it suitable for large-scale industrial applications . The use of biocatalysts not only enhances the efficiency of the reaction but also simplifies product recovery, which is beneficial for commercial production .

Diastereomeric Resolution

Another effective technique involves diastereomeric resolution using chiral resolving agents. This method has demonstrated high enantiomeric excess (ee) and yield, making it an attractive option for producing (R)-2-Chloromandelic Acid with a single configuration . The simplicity and cost-effectiveness of this approach further enhance its industrial viability.

Industrial Applications

The industrial significance of this compound extends beyond pharmaceutical synthesis. It serves as a fine chemical intermediate in various chemical reactions and formulations.

Role in Fine Chemicals

This compound is employed as an intermediate in the production of other fine chemicals, contributing to diverse applications across different sectors including agrochemicals and specialty chemicals . Its versatility allows for modifications that lead to various derivatives suitable for specific applications.

Case Studies and Research Findings

Several studies have documented the effectiveness and efficiency of utilizing this compound in various synthetic pathways.

Case Study: Enzymatic Hydrolysis

A study highlighted the use of lipase-catalyzed hydrolysis of racemic 2-chloromandelic acid esters, resulting in high yields of optically pure products. This method showcased not only the potential for scalability but also the environmental benefits associated with biocatalysis compared to traditional chemical methods .

Case Study: Chiral Separation

Research focused on diastereomeric resolution demonstrated that using chiral amino alcohols as resolving agents yielded (R)-2-Chloromandelic Acid with an ee exceeding 99% and a yield above 75%. This method proved beneficial for large-scale applications due to its straightforward procedure and low cost .

作用機序

The mechanism of action of ®-2-Chloromandelic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active ®-2-Chloromandelic Acid, which can then interact with cellular components .

類似化合物との比較

Similar Compounds

Mandelic Acid Ethyl Ester: Similar structure but lacks the chlorine atom.

2-Chloromandelic Acid: The non-esterified form of the compound.

Ethyl Acetate: A simpler ester with a similar ester functional group but different overall structure

Uniqueness

®-2-Chloromandelic Acid Ethyl Ester is unique due to the presence of both the chlorine atom and the chiral center, which can impart specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .

生物活性

(R)-2-Chloromandelic Acid Ethyl Ester is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure : The molecular formula for this compound is C11H13ClO2. It features a chiral center at the carbon adjacent to the carboxylic acid group, which influences its biological activity.

Synthesis : The compound can be synthesized through the esterification of (R)-2-Chloromandelic Acid with ethanol, typically using a strong acid catalyst like sulfuric acid. The reaction conditions generally involve heating under reflux to promote ester formation .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors in biological systems. It may function as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The hydrolysis of the ester bond releases (R)-2-Chloromandelic Acid, which can interact with cellular components and exert pharmacological effects .

2.2 Enzyme Interactions

Research indicates that this compound interacts with several enzymes, impacting biochemical pathways critical for cellular function. For instance, it has been studied for its potential to inhibit certain enzyme activities involved in drug metabolism .

3.1 Case Studies

- Study on Chiral Selectivity : A study demonstrated that this compound exhibits significant chiral selectivity in reactions involving other mandelic acid derivatives. This selectivity is crucial for synthesizing pharmaceuticals that require specific enantiomers for efficacy .

- Pharmaceutical Applications : The compound has been explored as an intermediate in the synthesis of (S)-clopidogrel bisulfate, a medication used to prevent blood clots. Its ability to act as a chiral building block highlights its importance in drug development .

4. Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chiral center, chlorine atom | Enzyme inhibition, chiral synthesis |

| Mandelic Acid Ethyl Ester | No chlorine atom | Less selective in chiral applications |

| 2-Chloromandelic Acid | Non-esterified form | Similar enzyme interactions |

5. Conclusion

This compound is a versatile compound with significant biological activity due to its chiral nature and ability to interact with various enzymes and receptors. Its applications in drug synthesis and potential therapeutic uses make it an important subject of study in medicinal chemistry.

特性

IUPAC Name |

ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUSWAHELSQMB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。